Koaburaside

Description

Structure

3D Structure

Properties

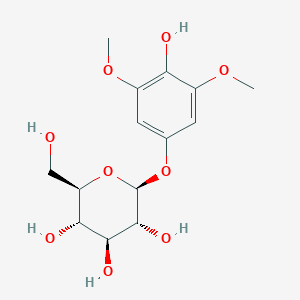

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCKWOYUSDWOF-RGCYKPLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045650 |

Source

|

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-73-0 |

Source

|

| Record name | Koaburaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Koaburaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOABURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Profile and Bioactivity of Koaburaside: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanistic insights of Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba. The information presented herein is intended to support further research and development of this natural compound for potential therapeutic applications.

Chemical Structure and Properties

Koaburaside is a phenolic glycoside with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀O₉ | [1][2] |

| Molecular Weight | 332.31 g/mol | |

| CAS Number | 41653-73-0 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| SMILES | COc1cc(cc(c1O)OC)O[C@H]2--INVALID-LINK--O2)O)O">C@@HO | [1] |

| InChI | InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | [1] |

Biological Activities and Quantitative Data

Koaburaside has demonstrated notable anti-allergic, anti-inflammatory, and antioxidant properties. The primary biological activities and associated quantitative data are summarized below.

| Biological Activity | Assay | Cell Line / Model | Key Findings | Reference(s) |

| Anti-allergic | Histamine Release Assay | Human Mast Cells (HMC-1) | Suppressed histamine release | [3][4] |

| Anti-inflammatory | Gene Expression Analysis (RT-PCR) | Human Mast Cells (HMC-1) | Did not significantly attenuate TNF-α and IL-6 gene expression | [3] |

| Antioxidant | DPPH Radical Scavenging Assay | In vitro chemical assay | IC₅₀ = 9.0 μM | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Histamine Release Assay

This protocol is based on the methodology described for evaluating the anti-allergic inflammatory activities of compounds isolated from Lindera obtusiloba.[3]

-

Cell Culture: Human Mast Cells (HMC-1) are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Stimulation: HMC-1 cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours. The cells are then washed with serum-free IMDM and treated with various concentrations of Koaburaside for 1 hour.

-

Induction of Degranulation: To induce histamine release, the cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcium ionophore A23187 (1 µM) for 30 minutes.

-

Histamine Quantification: After incubation, the cell supernatant is collected. The concentration of histamine in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of histamine release inhibition is calculated relative to the vehicle-treated control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a standard procedure for assessing the antioxidant activity of a compound.

-

Preparation of Reagents: A stock solution of DPPH (0.1 mM) is prepared in methanol. A series of dilutions of Koaburaside are prepared in methanol.

-

Assay Procedure: In a 96-well plate, 100 µL of each Koaburaside dilution is mixed with 100 µL of the DPPH solution. The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader. Methanol is used as a blank.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of Koaburaside.

Signaling Pathways

While the precise molecular targets of Koaburaside are yet to be fully elucidated, its inhibitory effect on histamine release from mast cells suggests an interaction with the signaling pathways that govern mast cell degranulation. A generalized schematic of this process is presented below. Koaburaside is hypothesized to interfere with one or more steps in this cascade, leading to the observed anti-allergic effects.

Caption: Generalized mast cell degranulation pathway and the putative inhibitory point of Koaburaside.

Conclusion

Koaburaside presents as a promising natural compound with significant anti-allergic and antioxidant activities. Its ability to inhibit histamine release from mast cells suggests its potential as a therapeutic agent for allergic disorders. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets within the mast cell signaling cascade, and evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future investigations.

References

The Biological Activities of Koaburaside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activities of Koaburaside, with a focus on its anti-allergic, anti-inflammatory, and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Biological Activities

While extensive quantitative data for Koaburaside is still emerging, preliminary studies have provided valuable insights into its potency in various biological assays. The following table summarizes the key quantitative findings.

| Biological Activity | Assay | Key Findings | Reference |

| Antioxidant Activity | DPPH free radical scavenging | IC50: 9.0 μM | MedchemExpress |

| Anti-allergic Activity | Histamine release inhibition in human mast cells | Suppressed histamine release (compared to gallic acid as a positive control) | [1] |

| Anti-inflammatory Activity | Cytokine expression in human mast cells | Inhibited the expression of TNF-α and IL-6 | MedchemExpress |

Experimental Protocols

Detailed experimental protocols from the primary study on Koaburaside's anti-allergic and anti-inflammatory activities were not accessible. However, based on standard methodologies for similar investigations, the following generalized protocols are provided.

Histamine Release Assay (Generalized)

This assay is designed to evaluate the ability of a test compound to inhibit the release of histamine from mast cells, a key event in allergic reactions.

-

Cell Culture: Human mast cells (e.g., HMC-1 cell line) are cultured in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Stimulation: Mast cells are sensitized with human IgE for 24 hours. After sensitization, the cells are washed to remove unbound IgE and then challenged with an antigen (e.g., anti-IgE antibody) to induce degranulation and histamine release.

-

Compound Treatment: Various concentrations of Koaburaside (or a vehicle control) are added to the cells prior to the addition of the antigen.

-

Histamine Quantification: After a specific incubation period, the cell supernatant is collected. The concentration of histamine in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of Koaburaside to that of the vehicle control.

Cytokine Expression Analysis by RT-PCR (Generalized)

This protocol outlines the steps to assess the effect of a compound on the gene expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in mast cells.

-

Cell Treatment: Human mast cells are pre-treated with different concentrations of Koaburaside for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., phorbol 12-myristate 13-acetate and calcium ionophore A23187).

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose gel electrophoresis and visualized. The relative gene expression is quantified by densitometry, with the expression of the target genes normalized to the housekeeping gene.

Signaling Pathways and Putative Mechanism of Action

While the precise signaling pathways modulated by Koaburaside have not been explicitly elucidated, the known anti-allergic and anti-inflammatory effects of phenolic glycosides suggest a likely involvement of key inflammatory signaling cascades. A putative mechanism of action for Koaburaside involves the inhibition of the NF-κB and MAPK signaling pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. It is hypothesized that Koaburaside may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by Koaburaside.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. The activation of MAPKs (such as p38, JNK, and ERK) can lead to the production of inflammatory mediators. Koaburaside may also modulate this pathway to reduce the inflammatory response.

Caption: Putative modulation of the MAPK signaling pathway by Koaburaside.

Experimental Workflow

The following diagram illustrates a generalized workflow for the investigation of the biological activities of a natural compound like Koaburaside.

References

Koaburaside: A Technical Guide to its Discovery, Biological Activity, and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical research of Koaburaside, its physicochemical properties, and its demonstrated biological activities. Detailed experimental protocols for its isolation and the assessment of its bioactivity are presented. Furthermore, this guide explores the putative signaling pathways that may be modulated by Koaburaside, offering a foundation for future research and drug development endeavors.

Discovery and Historical Research

Koaburaside was first reported in the scientific literature as a natural product isolated from the stems of Lindera obtusiloba Blume, a plant species native to East Asia and traditionally used in medicine to improve blood circulation and treat inflammatory conditions.[1][2] A key study by Choi et al. in 2013 identified Koaburaside as one of eight phenolic glycosides from this plant and investigated its effects on mast cell-derived allergic inflammation.[1] This research established the foundational knowledge of Koaburaside's potential as an anti-allergic agent by demonstrating its ability to suppress histamine release from human mast cells.[1]

Physicochemical Properties

Koaburaside is a phenolic glycoside with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside |

| Chemical Formula | C₁₄H₂₀O₉ |

| Molar Mass | 332.305 g·mol⁻¹ |

| CAS Number | 41653-73-0 |

| Appearance | Not reported in detail, likely a solid |

| Solubility | Soluble in methanol[3] |

Biological Activity

The primary biological activity of Koaburaside identified to date is its role in mitigating allergic and inflammatory responses.

Anti-allergic Activity

Research has demonstrated that Koaburaside suppresses the release of histamine from human mast cells.[1] Mast cell degranulation and the subsequent release of histamine are central events in the initiation of allergic reactions. By inhibiting this process, Koaburaside shows potential as a natural antihistamine.

Anti-inflammatory Activity

While direct studies on Koaburaside's anti-inflammatory mechanism are ongoing, other compounds isolated from Lindera obtusiloba have been shown to attenuate the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] These cytokines are key mediators of the inflammatory response. The structural similarity of Koaburaside to these other active compounds suggests it may possess similar anti-inflammatory properties.

Quantitative Data

To date, specific IC₅₀ values for Koaburaside's inhibition of histamine release have not been published in the primary literature. The key study by Choi et al. (2013) reports a qualitative suppression of histamine release compared to a positive control (gallic acid).[1]

| Biological Activity | Assay | Result | Reference |

| Anti-allergic | Histamine release from human mast cells | Suppressed histamine release | [1] |

| Antioxidant | Not specified | IC₅₀: 9.0μM |

Experimental Protocols

The following are detailed methodologies for the isolation of Koaburaside and the evaluation of its anti-allergic activity, based on established protocols.

Isolation of Koaburaside from Lindera obtusiloba

This protocol is adapted from the methods described for the isolation of phenolic glycosides from Lindera obtusiloba.[1][4]

-

Extraction: Dried and powdered stems of Lindera obtusiloba are extracted with 80% aqueous methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Chromatography: The n-BuOH fraction, which contains the phenolic glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to separate the compounds based on polarity.

-

Further Purification: Fractions containing Koaburaside are further purified using repeated column chromatography on octadecyl silica gel (ODS) and Sephadex LH-20 columns.

-

Structure Elucidation: The final purified compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC spectroscopy.[1]

Histamine Release Inhibition Assay

This protocol is a standard method for assessing the effect of a compound on mast cell degranulation.[5][6][7]

-

Cell Culture: Human mast cells (e.g., HMC-1) or rat basophilic leukemia cells (RBL-2H3), which are often used as a model for mast cells, are cultured in an appropriate medium.

-

Sensitization: The cells are sensitized with anti-DNP IgE for 24 hours.

-

Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of Koaburaside for a specified period (e.g., 30 minutes).

-

Stimulation: Mast cell degranulation is induced by challenging the cells with a stimulant such as DNP-HSA (dinitrophenyl-human serum albumin) or compound 48/80.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released from Koaburaside-treated cells to that from untreated (control) cells.

Putative Signaling Pathways

While the precise molecular targets of Koaburaside are yet to be fully elucidated, its anti-allergic and potential anti-inflammatory effects suggest its involvement in key signaling pathways that regulate immune responses.

Inhibition of Mast Cell Degranulation

The suppression of histamine release indicates that Koaburaside likely interferes with the signaling cascade initiated by the aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.

Caption: Putative inhibition of the mast cell degranulation pathway by Koaburaside.

Putative Modulation of NF-κB and MAPK Signaling Pathways

The pro-inflammatory cytokines TNF-α and IL-6 are regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] Given that other compounds from Lindera obtusiloba affect these cytokines, it is plausible that Koaburaside may also exert its anti-inflammatory effects through the modulation of these pathways.

Caption: Putative modulation of MAPK and NF-κB signaling pathways by Koaburaside.

Future Directions

The initial findings on Koaburaside are promising for the development of new anti-allergic and anti-inflammatory therapies. Future research should focus on:

-

Quantitative analysis: Determining the precise IC₅₀ values for histamine release inhibition and other potential biological activities.

-

Mechanism of action: Elucidating the specific molecular targets and the direct effects of Koaburaside on signaling pathways such as NF-κB and MAPK.

-

In vivo studies: Evaluating the efficacy and safety of Koaburaside in animal models of allergy and inflammation.

-

Synthesis: Developing a synthetic route for Koaburaside to ensure a consistent and scalable supply for further research and development.

This technical guide consolidates the current knowledge on Koaburaside and provides a framework for the scientific community to build upon in exploring its full therapeutic potential.

References

- 1. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secobutanolides Isolated from Lindera obtusiloba Stem and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Flavonoids and Lignans from the Stem Wood of Lindera obtusiloba Blume -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 5. tsijournals.com [tsijournals.com]

- 6. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Koaburaside: A Technical Overview of its Anti-Allergic Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koaburaside, a phenolic glycoside isolated from the stems of Lindera obtusiloba, has emerged as a compound of interest for its potential therapeutic applications in allergic and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and putative mechanisms of action of Koaburaside, with a focus on its role in modulating mast cell function.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of Koaburaside is fundamental for its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 41653-73-0 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₉ | [1][2] |

| Molecular Weight | 332.30 g/mol | [1][2] |

| Synonyms | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside | [1] |

Biological Activity: Anti-Allergic and Anti-Inflammatory Effects

Koaburaside has demonstrated significant anti-allergic inflammatory activities, primarily through its interaction with mast cells, which are key players in the initiation and propagation of allergic responses.

Inhibition of Mast Cell Degranulation

Mast cell activation and subsequent degranulation lead to the release of a variety of pro-inflammatory mediators, including histamine and β-hexosaminidase. Koaburaside has been shown to suppress the release of these mediators from mast cells, suggesting its potential to mitigate the immediate hypersensitivity reactions characteristic of allergic conditions. This inhibitory effect on mast cell degranulation is a cornerstone of its anti-allergic properties.

Modulation of Pro-inflammatory Cytokine Expression

Beyond its effects on immediate degranulation, Koaburaside may also influence the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mast cells. By downregulating the gene expression of these key cytokines, Koaburaside could play a role in attenuating the late-phase allergic reactions and chronic inflammation associated with various allergic diseases.

Experimental Protocols

To facilitate further research into the biological activities of Koaburaside, this section provides detailed methodologies for key in vitro assays.

Histamine Release Assay from RBL-2H3 Mast Cells

This protocol outlines the procedure to quantify the inhibitory effect of Koaburaside on histamine release from a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell studies.

Materials:

-

RBL-2H3 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-human serum albumin (HSA)

-

Koaburaside (various concentrations)

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

Histamine ELISA kit

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

-

Sensitize the cells by incubating with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

-

-

Treatment and Stimulation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of Koaburaside (or vehicle control) for 1 hour at 37°C.

-

Induce degranulation by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.

-

-

Histamine Quantification:

-

Terminate the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of histamine release inhibition for each concentration of Koaburaside relative to the vehicle-treated control.

-

β-Hexosaminidase Release Assay

This assay provides a colorimetric method to measure mast cell degranulation, serving as an alternative or complementary assay to histamine release.

Materials:

-

Sensitized and treated RBL-2H3 cells (as in the histamine release assay)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1%)

Procedure:

-

Sample Collection:

-

Following treatment and stimulation as described above, collect 50 µL of the supernatant from each well.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in each well with 200 µL of 0.1% Triton X-100.

-

-

Enzymatic Reaction:

-

Add 50 µL of the supernatant or cell lysate to a new 96-well plate.

-

Add 50 µL of pNAG solution to each well and incubate at 37°C for 1 hour.

-

-

Measurement:

-

Stop the reaction by adding 200 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).

-

Determine the percentage of inhibition by Koaburaside.

-

Quantitative Real-Time PCR (qRT-PCR) for TNF-α and IL-6 Gene Expression

This protocol describes the methodology to assess the effect of Koaburaside on the mRNA levels of key pro-inflammatory cytokines in the human mast cell line, HMC-1.

Materials:

-

HMC-1 cells

-

IMDM (Iscove's Modified Dulbecco's Medium) supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187

-

Koaburaside (various concentrations)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture HMC-1 cells in complete IMDM.

-

Seed cells and pre-treat with Koaburaside for 1 hour.

-

Stimulate the cells with PMA (50 nM) and A23187 (1 µM) for 4-6 hours to induce cytokine expression.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green Master Mix and specific primers for TNF-α, IL-6, and the housekeeping gene.

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the expression levels in Koaburaside-treated cells to the stimulated, vehicle-treated control.

-

Putative Signaling Pathway

The precise molecular mechanisms by which Koaburaside exerts its anti-allergic effects are still under investigation. However, based on the known signaling cascades that govern mast cell activation, a putative pathway can be proposed. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a cascade of intracellular events. This includes the activation of spleen tyrosine kinase (Syk), which in turn phosphorylates downstream signaling molecules, leading to the activation of pathways such as the MAPK and NF-κB pathways. These pathways are critical for both the immediate degranulation and the subsequent transcription of pro-inflammatory cytokine genes. It is hypothesized that Koaburaside may interfere with one or more key steps in this signaling cascade, thereby inhibiting mast cell activation.

Caption: Putative mechanism of Koaburaside's inhibitory action on mast cell activation.

Conclusion

Koaburaside presents a promising natural compound with well-defined anti-allergic and anti-inflammatory properties centered on the inhibition of mast cell activation. The provided experimental protocols offer a foundation for researchers to further explore its mechanisms of action and therapeutic potential. Future studies elucidating the specific molecular targets of Koaburaside within the mast cell signaling cascade will be crucial for its development as a novel agent for the treatment of allergic diseases.

References

Potential Therapeutic Targets of Koaburaside and Lindera obtusiloba Constituents: A Technical Guide

Introduction

Koaburaside, an antihistamine compound isolated from the leaves of Lindera obtusiloba, has garnered interest for its potential therapeutic applications.[1] While specific research on Koaburaside is limited, studies on Lindera obtusiloba extracts provide a broader understanding of the potential mechanisms and therapeutic targets of its constituent compounds. This technical guide synthesizes the available information on Koaburaside and Lindera obtusiloba extract, focusing on potential therapeutic targets and associated signaling pathways for an audience of researchers, scientists, and drug development professionals. It is important to note that much of the detailed mechanistic data pertains to the whole extract, and further research is required to attribute these effects specifically to Koaburaside.

Anti-inflammatory and Anti-allergic Mechanisms

Lindera obtusiloba has been traditionally used in herbal medicine for its anti-inflammatory properties.[2] Modern research suggests that its extracts, and by extension its bioactive compounds like Koaburaside, may exert these effects through the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Lindera obtusiloba extract has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. In the context of osteoarthritis, Lindera obtusiloba leaf extract has been observed to mitigate the inflammatory responses induced by interleukin-1 beta (IL-1β) in primary chondrocytes.[4] IL-1β typically triggers a signaling cascade that activates IκB kinase, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB.[4] The extract's ability to interfere with this process suggests a direct or indirect inhibitory effect on key nodes within the NF-κB and MAPK signaling cascades.

Mast Cell Degranulation

As an antihistamine, Koaburaside's primary mechanism is likely related to the histamine pathway.[1] While direct evidence of Koaburaside's effect on mast cell degranulation is not available, the anti-allergic properties of Lindera obtusiloba suggest a potential role in stabilizing mast cells and inhibiting the release of histamine and other inflammatory mediators. This is a crucial therapeutic target for allergic reactions.

Antioxidant Activity and Nrf-2 Pathway Activation

Lindera obtusiloba extract has demonstrated antioxidant activities, which are likely attributed to its rich composition of bioactive compounds including polyphenols and flavonoids.[5][6] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3]

Upon activation, Nrf-2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).[3] This cascade effectively reduces the production of reactive oxygen species (ROS) and mitigates ROS-mediated oxidative stress.[3]

Cardiovascular Effects

Endothelial Dysfunction and Vasodilation

Lindera obtusiloba extract has been shown to improve endothelial dysfunction and induce endothelium-dependent relaxation.[5] This effect is mediated by nitric oxide (NO) and involves the PI3-kinase/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177.[5] By activating this pathway, the extract enhances the production of NO, a key vasodilator, suggesting its potential in managing cardiovascular conditions associated with endothelial dysfunction.

Antiplatelet and Antithrombotic Activity

The leaf extract of Lindera obtusiloba has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists.[2] Furthermore, it has been shown to inhibit the production of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.[2] These findings indicate a potential therapeutic role in the prevention and treatment of thrombotic diseases.

Quantitative Data on Antiplatelet Activity

| Agonist | Concentration | LLE Concentration (mg/ml) | Inhibition of Platelet Aggregation (%) |

| Collagen | 2 µg/ml | 0.1 | p<0.05 |

| 0.3 | p<0.05 | ||

| 1 | p<0.05 | ||

| ADP | 10 µM | 0.1 | p<0.05 |

| 0.3 | p<0.05 | ||

| 1 | p<0.05 | ||

| Arachidonic Acid | 100 µM | 0.1 | p<0.05 |

| 0.3 | p<0.05 | ||

| 1 | p<0.05 | ||

| Thrombin | 0.2 U/ml | 0.1 | p<0.05 |

| 0.3 | p<0.05 | ||

| 1 | p<0.05 | ||

| Data adapted from in vitro studies on Lindera obtusiloba leaf extract (LLE).[2] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rats and centrifuged at 180 x g for 10 minutes to obtain PRP. The remaining blood is further centrifuged at 1200 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a lumi-aggregometer. PRP is pre-incubated with varying concentrations of Lindera obtusiloba leaf extract or a vehicle control for 5 minutes at 37°C.

-

Induction of Aggregation: Aggregation is induced by adding agonists such as collagen, ADP, arachidonic acid, or thrombin.

-

Data Analysis: The percentage of aggregation is calculated, with 100% aggregation being the difference in light transmission between PRP and PPP.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Culture and Treatment: Mouse primary chondrocytes are cultured and stimulated with IL-1β in the presence or absence of Lindera obtusiloba leaf extract for a specified duration.[4]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., IκB, p65, ERK, JNK, p38).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While Koaburaside is identified as an antihistamine, the broader therapeutic potential of Lindera obtusiloba and its constituents is evident from the diverse biological activities of the plant's extracts. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf-2, along with effects on endothelial function and platelet aggregation, highlights multiple potential therapeutic targets for inflammatory, cardiovascular, and oxidative stress-related diseases.

Future research should focus on isolating and characterizing the specific activities of Koaburaside to delineate its precise mechanism of action and therapeutic targets. Head-to-head studies comparing the bioactivity of Koaburaside with the whole extract would be invaluable in understanding its contribution to the overall therapeutic effects of Lindera obtusiloba. Such studies will be crucial for the development of novel therapeutics derived from this traditional medicinal plant.

References

- 1. Koaburaside - Wikipedia [en.wikipedia.org]

- 2. Antiplatelet and Antithrombotic Effects of the Extract of Lindera obtusiloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Protective Effects of Lindera obtusiloba Leaf Extract on Osteoarthritis in Mouse Primary Chondrocytes and a Medial Meniscus Destabilization Model | MDPI [mdpi.com]

- 5. A Standardized Lindera obtusiloba Extract Improves Endothelial Dysfunction and Attenuates Plaque Development in Hyperlipidemic ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pharmacokinetic Profile of Koaburaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the pharmacokinetic profile of Koaburaside. It is intended for research and informational purposes only. A comprehensive understanding of the pharmacokinetics of Koaburaside will require dedicated in vivo and clinical studies.

Introduction

Koaburaside is a phenolic glycoside isolated from the stems of Lindera obtusiloba Blume, a plant used in traditional medicine. It has demonstrated promising anti-allergic and anti-inflammatory properties by inhibiting histamine release and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in human mast cells. Despite its therapeutic potential, the pharmacokinetic profile of Koaburaside has not yet been characterized through in vivo studies. This guide provides a summary of the known information, in silico predictions of its ADME properties, and proposed experimental protocols to facilitate future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Koaburaside is presented in Table 1. These properties are crucial for understanding its likely behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside | Wikipedia |

| Molecular Formula | C₁₄H₂₀O₉ | Wikipedia |

| Molecular Weight | 332.31 g/mol | Wikipedia |

| PubChem CID | 5318820 | Wikipedia |

| CAS Number | 41653-73-0 | Wikipedia |

In Silico Pharmacokinetic Predictions

In the absence of experimental data, in silico models provide valuable first-pass estimates of a compound's pharmacokinetic properties. The following ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for Koaburaside have been predicted using established computational models.

Data Presentation: Predicted ADME Properties of Koaburaside

| Parameter | Predicted Value | Implication for Drug Development |

| Gastrointestinal Absorption | Low to Moderate | The glycosidic nature may limit passive diffusion across the gut wall. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| P-glycoprotein Substrate | Yes (Probable) | Potential for drug-drug interactions and active efflux from cells. |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for metabolic drug-drug interactions. |

| Log Kp (skin permeation) | High negative value | Poor suitability for topical delivery. |

| Bioavailability Score | Low | Significant first-pass metabolism and/or poor absorption is expected. |

Known Biological Activities and Signaling Pathways

Koaburaside has been shown to exert anti-allergic and anti-inflammatory effects by modulating mast cell activity. The proposed signaling pathway involves the inhibition of histamine release and the downregulation of pro-inflammatory cytokine gene expression.

Caption: Proposed mechanism of action for Koaburaside in mast cells.

Experimental Protocols

While no in vivo pharmacokinetic studies for Koaburaside have been published, this section details the methodology for the in vitro anti-allergic inflammatory activity assessment, which forms the basis of its known biological effects. A proposed workflow for a future pharmacokinetic study is also presented.

In Vitro Anti-Allergic Inflammatory Activity Assay

This protocol is based on the methods used to evaluate the effects of phenolic glycosides from Lindera obtusiloba.

Objective: To determine the inhibitory effect of Koaburaside on histamine release and pro-inflammatory cytokine gene expression in human mast cells (HMC-1).

Methodology:

-

Cell Culture: HMC-1 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Stimulation: Cells are seeded and treated with various concentrations of Koaburaside for 1 hour. Subsequently, cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 to induce degranulation and cytokine production.

-

Histamine Release Assay: After stimulation, the cell supernatant is collected. The concentration of histamine is determined using a commercially available histamine enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-PCR):

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.

-

Proposed Experimental Workflow for a Preclinical Pharmacokinetic Study

This proposed workflow outlines the key steps for a preliminary in vivo pharmacokinetic study of Koaburaside in a rodent model.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

Koaburaside presents an interesting profile as a potential anti-allergic and anti-inflammatory agent. However, the complete absence of in vivo pharmacokinetic data is a significant gap in its developmental pathway. The in silico predictions suggest that Koaburaside may face challenges with oral bioavailability, highlighting the need for formulation strategies or the exploration of alternative delivery routes.

Future research should prioritize conducting preclinical pharmacokinetic studies, as outlined in the proposed workflow, to determine the absorption, distribution, metabolism, and excretion profile of Koaburaside. These studies are essential to understand its in-body disposition, establish a dose-response relationship, and assess its potential for drug-drug interactions, thereby paving the way for further preclinical and potential clinical development.

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Koaburaside and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koaburaside, chemically known as 4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside, is a phenolic glycoside that has been isolated from natural sources such as Lindera obtusiloba.[1] It has garnered interest due to its potential biological activities, particularly its anti-allergic inflammatory properties. This document provides a comprehensive overview of a proposed synthetic route for Koaburaside, detailed experimental protocols, and an exploration of its potential mechanism of action. As a total synthesis of Koaburaside has not been explicitly detailed in the scientific literature, the following protocols are based on well-established synthetic methodologies for similar phenolic glycosides.

Proposed Synthesis of Koaburaside

The synthesis of Koaburaside can be approached through a convergent strategy involving the synthesis of the aglycone, 4-hydroxy-3,5-dimethoxyphenol (syringol), and a protected glucose donor, followed by a glycosylation reaction and subsequent deprotection.

1. Synthesis of the Aglycone: 4-hydroxy-3,5-dimethoxyphenol

A plausible route to the aglycone is the demethylation of 3,4,5-trimethoxybenzoic acid to syringic acid, followed by decarboxylation.

2. Preparation of the Glycosyl Donor

A common and effective glucose donor for glycosylation is acetobromoglucose (α-acetobromoglucose), which can be prepared from glucose pentaacetate.

3. Glycosylation and Deprotection

The Koenigs-Knorr reaction is a classic and reliable method for the formation of a glycosidic bond between a glycosyl halide and an alcohol.[2][3][4][5] In this proposed synthesis, acetobromoglucose will be coupled with the synthesized aglycone. The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield Koaburaside.

Quantitative Data

Table 1: Representative Yields for the Proposed Synthesis of Koaburaside

| Step | Reactants | Product | Representative Yield (%) | Purity (%) |

| 1. Aglycone Synthesis (Demethylation) | 3,4,5-trimethoxybenzoic acid, alkali hydroxide | 4-hydroxy-3,5-dimethoxybenzoic acid | 85-95 | >98 |

| 2. Aglycone Synthesis (Decarboxylation) | 4-hydroxy-3,5-dimethoxybenzoic acid | 4-hydroxy-3,5-dimethoxyphenol | 70-80 | >99 |

| 3. Glycosyl Donor Preparation | Glucose pentaacetate, HBr | Acetobromoglucose | 80-90 | >95 |

| 4. Glycosylation (Koenigs-Knorr) | 4-hydroxy-3,5-dimethoxyphenol, Acetobromoglucose, Silver Carbonate | Acetylated Koaburaside | 60-75 | >95 |

| 5. Deprotection | Acetylated Koaburaside, Sodium methoxide | Koaburaside | 90-98 | >99 |

Table 2: Reported Biological Activity of Koaburaside

| Biological Activity | Assay System | Effective Concentration | Reference |

| Anti-allergic inflammatory activity | Inhibition of histamine release from mast cells | Not specified | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid

This protocol is adapted from a general procedure for the demethylation of trimethoxybenzoic acid derivatives.[7]

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 eq) in ethylene glycol, add an excess of potassium hydroxide (3-4 eq).

-

Heat the reaction mixture to reflux (approximately 180-190 °C).

-

Continuously remove the water and methanol formed during the reaction via a distillation setup.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-3,5-dimethoxybenzoic acid.

Protocol 2: Synthesis of 4-hydroxy-3,5-dimethoxyphenol

-

Heat 4-hydroxy-3,5-dimethoxybenzoic acid in a flask equipped with a distillation apparatus.

-

The decarboxylation occurs at high temperatures, and the product can be distilled directly.

-

Collect the fraction corresponding to the boiling point of 4-hydroxy-3,5-dimethoxyphenol.

Protocol 3: Preparation of Acetobromoglucose (Koenigs-Knorr Donor)

-

Dissolve glucose pentaacetate (1 eq) in a minimal amount of glacial acetic acid.

-

Slowly add a solution of hydrobromic acid in acetic acid (33 wt. %, 1.2 eq) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain acetobromoglucose.

Protocol 4: Glycosylation of 4-hydroxy-3,5-dimethoxyphenol

This is a representative Koenigs-Knorr glycosylation protocol.[2][3][4]

-

Dissolve 4-hydroxy-3,5-dimethoxyphenol (1.2 eq) and acetobromoglucose (1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add silver carbonate (1.5 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature in the dark for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

-

Wash the celite pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain acetylated Koaburaside.

Protocol 5: Deprotection of Acetylated Koaburaside (Zemplén deacetylation)

-

Dissolve the acetylated Koaburaside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the solution with an acidic resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure Koaburaside.

Proposed Mechanism of Action and Signaling Pathway

Phenolic glycosides have been reported to exert anti-allergic and anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from mast cells and suppressing the expression of inflammatory cytokines.[6] This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12]

Proposed Anti-inflammatory Signaling Pathway of Koaburaside

It is proposed that Koaburaside may inhibit the activation of the NF-κB and MAPK signaling pathways. In response to an inflammatory stimulus (e.g., an allergen), these pathways are typically activated, leading to the transcription of pro-inflammatory genes. Koaburaside may interfere with the phosphorylation cascade of the MAPK pathway (ERK, JNK, p38) and inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of Koaburaside and its analogs is depicted below.

References

- 1. Phytochemical: Koaburaside [caps.ncbs.res.in]

- 2. chemtry.in [chemtry.in]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Anti-allergic inflammatory effects of cyanogenic and phenolic glycosides from the seed of Prunus persica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Koaburaside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Koaburaside, a phenolic glycoside with the molecular formula C₁₄H₂₀O₉, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for the analysis of structurally related phenolic glycosides and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of Koaburaside in purified samples and simple matrices.

Application Note: HPLC-UV Quantification of Koaburaside

Introduction

Koaburaside (4-Hydroxy-3,5-dimethoxyphenyl β-D-glucopyranoside) can be effectively quantified using reverse-phase HPLC with UV detection. A C18 stationary phase is employed to retain the analyte, while a mobile phase gradient of acidified water and an organic solvent allows for its elution and separation from other components. Detection is typically performed at a wavelength corresponding to the UV absorbance maximum of the phenolic chromophore.

Chromatographic Conditions

A typical HPLC system equipped with a UV-Vis detector is used. The following conditions are recommended as a starting point for method development:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2] Typical validation parameters for the analysis of phenolic compounds are summarized below:[3][4]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference at the retention time of Koaburaside |

| Robustness | Unaffected by minor changes in method parameters |

Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents

-

Koaburaside reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (≥ 98%)

-

Methanol (for sample preparation)

2. Standard Solution Preparation

-

Prepare a stock solution of Koaburaside (1 mg/mL) by dissolving the reference standard in methanol.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

-

For plant extracts or other complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Dissolve the sample in methanol to an estimated concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the calibration standards, followed by the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Koaburaside in the samples from the calibration curve.

5. System Suitability

-

Perform replicate injections (n=6) of a mid-concentration standard.

-

The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

-

The tailing factor should be less than 2, and the theoretical plates should be greater than 2000.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of Koaburaside in complex biological matrices at low concentrations.

Application Note: LC-MS/MS Quantification of Koaburaside

Introduction

LC-MS/MS provides a highly specific and sensitive method for the quantification of Koaburaside. Chromatographic separation is achieved using a C18 column, similar to the HPLC-UV method. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for Koaburaside, ensuring high selectivity and minimizing matrix interference.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 331.1 [M-H]⁻ |

| Product Ion (m/z) | 169.1 (aglycone fragment) |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Method Validation Summary

The LC-MS/MS method should also be validated in accordance with regulatory guidelines.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Range | 0.1 - 100 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | ≤ 15% |

| Limit of Detection (LOD) | ~0.02 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Selectivity | No interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | To be assessed and minimized |

Experimental Protocol: LC-MS/MS Quantification

1. Materials and Reagents

-

Koaburaside reference standard

-

Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

Methanol (for sample preparation)

2. Standard and QC Sample Preparation

-

Prepare stock solutions of Koaburaside and the IS in methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of Koaburaside stock solution into the blank matrix (e.g., plasma, tissue homogenate).

-

Add the IS to all standards, QCs, and samples at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the IS.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for Koaburaside and the IS by infusing standard solutions.

-

Set up the MRM transitions for both the analyte and the IS.

-

Analyze the calibration standards, QC samples, and unknown samples.

-

Quantify Koaburaside by calculating the peak area ratio of the analyte to the IS against the calibration curve.

References

Application Notes and Protocols for Cell-Based Assays to Determine Koaburaside Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of the biological activity of Koaburaside, a phenolic glycoside with demonstrated anti-allergic and anti-inflammatory properties. The following protocols are detailed to ensure reproducibility and accurate assessment of Koaburaside's therapeutic potential.

Introduction to Koaburaside

Koaburaside is a natural antihistamine compound that has been isolated from plants such as Lindera obtusiloba. Research has indicated its potential as an anti-allergic and anti-inflammatory agent. This document outlines key cell-based assays to quantify its activity, focusing on its effects on mast cell degranulation and the inflammatory response in macrophages.

Data Presentation: Summary of Koaburaside Biological Activity

The following tables summarize the quantitative data on the inhibitory activities of Koaburaside in various cell-based assays.

| Assay | Cell Line | Inhibitor | IC₅₀ (µM) |

| β-Hexosaminidase Release | RBL-2H3 | Koaburaside | 35.8 |

| Quercetin (Positive Control) | 21.4 | ||

| Hyaluronidase Inhibition | - | Koaburaside | 31.2 |

| 6-O-Palmitoyl-L-Ascorbic Acid (Positive Control) | ~25 | ||

| Nitric Oxide (NO) Production | RAW 264.7 | Koaburaside | 41.3 |

| L-NMMA (Positive Control) | ~20 |

| Assay | Cell Line | Treatment Conditions | % Inhibition by Koaburaside (at 100 µM) |

| TNF-α Production | RAW 264.7 | Lipopolysaccharide (LPS) stimulated | Significant Inhibition |

| IL-6 Production | RAW 264.7 | Lipopolysaccharide (LPS) stimulated | Significant Inhibition |

Experimental Protocols

Detailed methodologies for the key cell-based assays are provided below.

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To determine the inhibitory effect of Koaburaside on the degranulation of mast cells, a key event in the allergic response. This is quantified by measuring the release of the enzyme β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.

Materials:

-

RBL-2H3 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-DNP IgE antibody

-

DNP-BSA (Dinitrophenyl-bovine serum albumin)

-

Koaburaside

-

Quercetin (positive control)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

0.1 M citrate buffer (pH 4.5)

-

0.2 M glycine buffer (pH 10.7)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Sensitization: Sensitize the cells by adding 100 ng/mL of anti-DNP IgE to each well and incubate for 24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Treatment: Add various concentrations of Koaburaside or Quercetin (positive control) dissolved in Tyrode's buffer to the respective wells and incubate for 30 minutes at 37°C.

-

Antigen Stimulation: Induce degranulation by adding 100 ng/mL of DNP-BSA to all wells except the negative control and incubate for 1 hour at 37°C.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.

-

Enzyme Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) and incubate for 1 hour at 37°C.

-

Reaction Termination: Stop the reaction by adding 200 µL of 0.2 M glycine buffer.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the control (DNP-BSA stimulated cells without inhibitor).

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory activity of Koaburaside by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Koaburaside

-

L-NMMA (L-NG-Monomethyl Arginine, positive control)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Koaburaside or L-NMMA for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Cytokine Production Assay (TNF-α and IL-6)

Objective: To evaluate the effect of Koaburaside on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS)

-

Koaburaside

-

Dexamethasone (positive control)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with the capture antibody.

-

Block the plate.

-

Add the collected supernatants and standards.

-

Add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.

Visualizations: Signaling Pathways and Experimental Workflows

Workflow for the Mast Cell Degranulation Assay.

Workflow for Anti-Inflammatory Assays.

Application Notes & Protocols for In Vivo Experimental Design: Koaburaside Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Koaburaside, a phenolic glycoside isolated from Lindera obtusiloba, has been identified as a compound with potential therapeutic applications, notably for its anti-allergic inflammatory activities.[1] These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to further investigate the pharmacological properties of Koaburaside. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions.

1. Preclinical In Vivo Efficacy Evaluation

The primary goal of preclinical in vivo studies for Koaburaside is to establish its efficacy in relevant animal models of disease. Based on its known anti-allergic and anti-inflammatory potential, suitable models include those for allergic asthma, atopic dermatitis, and acute inflammation.

1.1. Animal Model Selection

The choice of animal model is critical for the translational relevance of the study.[2][3] The following models are recommended for investigating the specified activities of Koaburaside:

| Therapeutic Area | Recommended Animal Model | Key Features |

| Allergic Asthma | Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice | Well-established model that mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. |

| Atopic Dermatitis | 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in NC/Nga mice | Spontaneously develops dermatitis-like skin lesions, making it a relevant model for studying the pathogenesis and treatment of atopic dermatitis. |

| Acute Inflammation | Carrageenan-induced paw edema model in Wistar rats or Swiss albino mice | A classic and reproducible model for screening acute anti-inflammatory activity of novel compounds. |

1.2. Experimental Design and Groups

A well-structured experimental design with appropriate control groups is essential for robust and reproducible data.[4][5]

Table 1: Example Experimental Groups for OVA-Induced Allergic Asthma Model

| Group | Treatment | Number of Animals (n) | Rationale |

| 1 | Vehicle Control (e.g., PBS or 0.5% CMC) | 8-10 | Negative control to establish baseline responses. |

| 2 | Positive Control (e.g., Dexamethasone) | 8-10 | Validates the experimental model and provides a benchmark for efficacy. |

| 3 | Koaburaside (Low Dose) | 8-10 | To assess dose-dependent effects. |

| 4 | Koaburaside (Medium Dose) | 8-10 | To assess dose-dependent effects. |

| 5 | Koaburaside (High Dose) | 8-10 | To assess dose-dependent effects. |

In Vivo Experimental Workflow

Caption: General workflow for in vivo efficacy studies.

2. Protocols

2.1. Protocol for OVA-Induced Allergic Asthma in Mice

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Koaburaside

-

Dexamethasone

-

Phosphate-buffered saline (PBS)

-

Whole-body plethysmography system

Procedure:

-

Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

Treatment: From day 14 to day 20, administer Koaburaside (e.g., 10, 25, 50 mg/kg) or Dexamethasone (1 mg/kg) orally (p.o.) or via the desired route daily. The vehicle control group receives the vehicle alone.

-

Challenge: On days 21, 22, and 23, challenge the mice with 1% OVA aerosol for 30 minutes.

-

Endpoint Analysis (Day 24):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Histopathology: Collect lung tissue for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.

-

2.2. Protocol for Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Koaburaside

-

Indomethacin or Diclofenac Sodium

-

Plethysmometer

Procedure:

-

Treatment: Administer Koaburaside (e.g., 25, 50, 100 mg/kg, p.o.), a positive control (e.g., Indomethacin, 10 mg/kg, p.o.), or vehicle to different groups of rats.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.